molecular formula C20H27N3O3 B11309913 N-[5-(4-butylcyclohexyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide

N-[5-(4-butylcyclohexyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide

Cat. No.: B11309913
M. Wt: 357.4 g/mol
InChI Key: BQGAVSUKELIVAJ-UHFFFAOYSA-N
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Description

N-[5-(4-butylcyclohexyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a butylcyclohexyl group, an oxadiazole ring, and a phenoxyacetamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-butylcyclohexyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 4-butylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with cyanogen bromide to yield the 1,2,4-oxadiazole ring . The final step involves the reaction of the oxadiazole intermediate with phenoxyacetyl chloride under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-butylcyclohexyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-[5-(4-butylcyclohexyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(4-butylcyclohexyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenoxyacetamide moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-butylcyclohexyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide is unique due to its combination of the oxadiazole ring and phenoxyacetamide moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C20H27N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

N-[5-(4-butylcyclohexyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide

InChI

InChI=1S/C20H27N3O3/c1-2-3-7-15-10-12-16(13-11-15)19-22-20(23-26-19)21-18(24)14-25-17-8-5-4-6-9-17/h4-6,8-9,15-16H,2-3,7,10-14H2,1H3,(H,21,23,24)

InChI Key

BQGAVSUKELIVAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C2=NC(=NO2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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